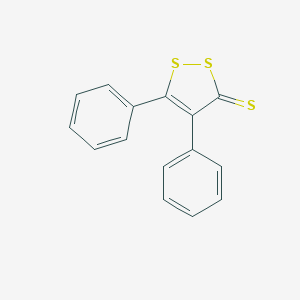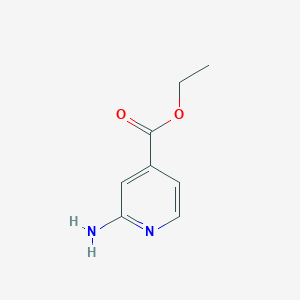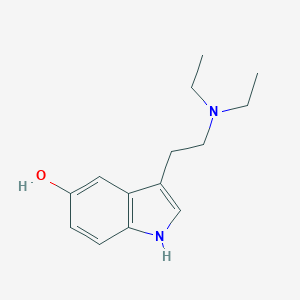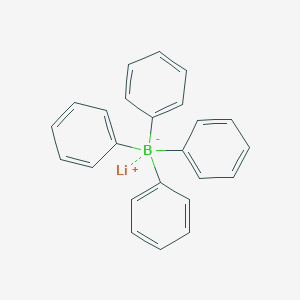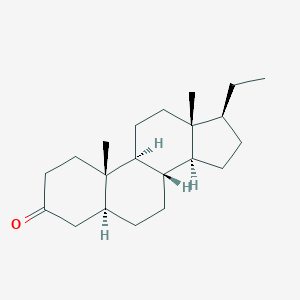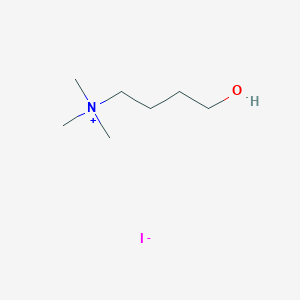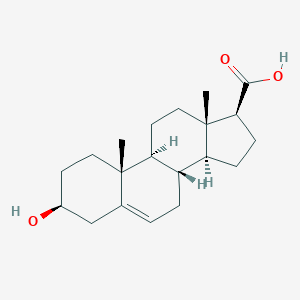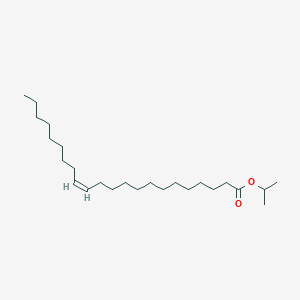
Isopropyl (Z)-docos-13-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl (Z)-docos-13-enoate is a long-chain fatty acid ester that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of Isopropyl (Z)-docos-13-enoate is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and growth factors. It has also been suggested that its moisturizing and anti-aging properties may be due to its ability to improve the skin barrier function and stimulate collagen synthesis.
Biochemische Und Physiologische Effekte
Isopropyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit cancer cell growth, improve skin hydration, and reduce the appearance of wrinkles. It has also been shown to have antimicrobial properties against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl (Z)-docos-13-enoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. It also has a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Isopropyl (Z)-docos-13-enoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other fields, such as agriculture and environmental science. Additionally, further research is needed to determine its toxicity and safety for use in humans.
Synthesemethoden
Isopropyl (Z)-docos-13-enoate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of isopropyl alcohol with docos-13-enoic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipase enzymes to catalyze the esterification of isopropyl alcohol with docos-13-enoic acid. Both methods have been used to synthesize Isopropyl (Z)-docos-13-enoate with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Isopropyl (Z)-docos-13-enoate has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. In the pharmaceutical industry, Isopropyl (Z)-docos-13-enoate has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the cosmetics industry, Isopropyl (Z)-docos-13-enoate has been studied for its moisturizing and anti-aging properties. It has been shown to improve skin hydration and reduce the appearance of wrinkles. In the food industry, Isopropyl (Z)-docos-13-enoate has been studied as a food additive and flavoring agent.
Eigenschaften
CAS-Nummer |
10507-50-3 |
|---|---|
Produktname |
Isopropyl (Z)-docos-13-enoate |
Molekularformel |
C25H48O2 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
propan-2-yl (Z)-docos-13-enoate |
InChI |
InChI=1S/C25H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24(2)3/h11-12,24H,4-10,13-23H2,1-3H3/b12-11- |
InChI-Schlüssel |
LSVOEQJPCKJJLA-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(C)C |
Andere CAS-Nummern |
10507-50-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



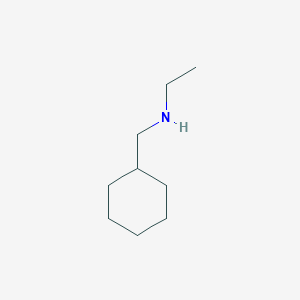
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
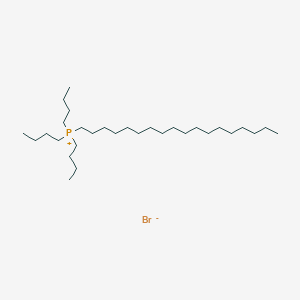
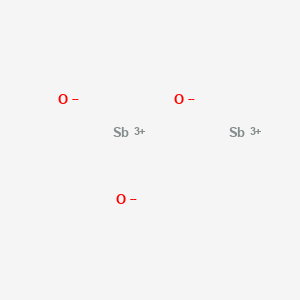
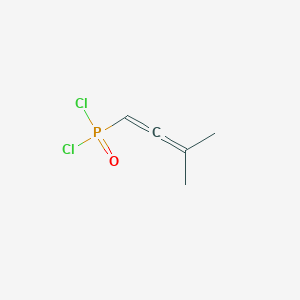
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
